2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one 2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one
Brand Name: Vulcanchem
CAS No.: 1042-84-8
VCID: VC21027163
InChI: InChI=1S/C20H15NOS/c1-21-19(13-17(22)15-8-3-2-4-9-15)23-18-12-11-14-7-5-6-10-16(14)20(18)21/h2-13H,1H3/b19-13-
SMILES: CN1C(=CC(=O)C2=CC=CC=C2)SC3=C1C4=CC=CC=C4C=C3
Molecular Formula: C20H15NOS
Molecular Weight: 317.4 g/mol

2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one

CAS No.: 1042-84-8

Cat. No.: VC21027163

Molecular Formula: C20H15NOS

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one - 1042-84-8

Specification

CAS No. 1042-84-8
Molecular Formula C20H15NOS
Molecular Weight 317.4 g/mol
IUPAC Name (2Z)-2-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-1-phenylethanone
Standard InChI InChI=1S/C20H15NOS/c1-21-19(13-17(22)15-8-3-2-4-9-15)23-18-12-11-14-7-5-6-10-16(14)20(18)21/h2-13H,1H3/b19-13-
Standard InChI Key JLRFFZDTXCCEFM-UYRXBGFRSA-N
Isomeric SMILES CN1/C(=C/C(=O)C2=CC=CC=C2)/SC3=C1C4=CC=CC=C4C=C3
SMILES CN1C(=CC(=O)C2=CC=CC=C2)SC3=C1C4=CC=CC=C4C=C3
Canonical SMILES CN1C(=CC(=O)C2=CC=CC=C2)SC3=C1C4=CC=CC=C4C=C3

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